Cas no 1862-88-0 (2-Hydroxy-N-methylbenzamide)
2-Hydroxy-N-methylbenzamide structure
2-Hydroxy-N-methylbenzamide Properties
Names and Identifiers
-
- Benzamide,2-hydroxy-N-methyl-
- N-METHYLSALICYLAMIDE
- 2-hydroxy-N-methylbenzamide
- 2-HYDROXY-N-METHYL-BENZAMIDE
- n-methyl-salicylamid
- salicylmethylamide
- NSC 522443
- WLN: QR BVM1
- Salicylamide, N-methyl-
- N-Methyl-2-hydroxybenzamide
- Benzamide, 2-hydroxy-N-methyl- (9CI)
- BCP33934
- MFCD00045757
- 2-Hydroxy-N-methylbenzamide;Salicylamide, N-methyl-
- J-011953
- UNII-QCE3HZ1G0G
- DTXSID80171868
- CS-B1147
- AKOS000207235
- AC1616
- Benzoic amide, 2-hydroxy-N-methyl-
- N-Methylsalicylamide, AldrichCPR
- QCE3HZ1G0G
- 2-Hydroxy-N-methylbenzamide #
- N-Methyl-o-hydroxybenzamide
- SCHEMBL1799299
- BRN 1100579
- 3-10-00-00152 (Beilstein Handbook Reference)
- 2-hydroxy-N-methyl benzamide
- MB00422
- EN300-38931
- AMY37323
- 1862-88-0
- Benzamide, 2-hydroxy-N-methyl-
- HF-0760
- Z57148963
- FT-0633882
- NSC522443
- SY034205
- NSC-522443
- ALBB-024721
- DB-044591
- N-Methyl-2-hydroxybenzamide; N-Methyl-o-hydroxybenzamide; N-Methylsalicylamide
- Benzamide, 2-hydroxy-N-methyl-(9CI)
- DTXCID1094359
- BBL010949
- STK802055
- +Expand
-
- MFCD00045757
- BCKXMQIYWWTZDP-UHFFFAOYSA-N
- InChI=1S/C8H9NO2/c1-9-8(11)6-4-2-3-5-7(6)10/h2-5,10H,1H3,(H,9,11)
- CNC(C1=C(O)C=CC=C1)=O
Computed Properties
- 151.06337
- 2
- 3
- 2
- 151.063329
- 11
- 147
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- 49.3
Experimental Properties
- 49.33
- 1.564
- 335.8°Cat760mmHg
- 156.9°C
- 1.179
2-Hydroxy-N-methylbenzamide Price
2-Hydroxy-N-methylbenzamide Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:1862-88-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1862-88-0)
TANG SI LEI
15026964105
2881489226@qq.com
2-Hydroxy-N-methylbenzamide Related Literature
-
1. XIX.—Benzoyl derivatives of N-methylsalicylamideJames McConnan,Morris Edgar Marples J. Chem. Soc. Trans. 1907 91 193
-
2. CXXXVI.—Phenylbenzometoxazone and related derivativesArthur Walsh Titherley J. Chem. Soc. Trans. 1907 91 1419
-
3. The oxidative dealkylation of tertiary amides: mechanistic aspectsJim Iley,Roberto Tolando J. Chem. Soc. Perkin Trans. 2 2000 2328
-
4. The reaction of arenesulphonyl fluorides with anhydrous aluminium chlorideTimothy Norris J. Chem. Soc. Perkin Trans. 1 1978 1378
-
5. Triazines and related products. Part VIII. Potential irreversible chymotrypsin inhibitors: 3-alkyl-1,2,3-benzotriazin-4(3H)-ones and o-azidobenzamidesA. C. Mair,M. F. G. Stevens J. Chem. Soc. C 1971 2317
-
R. Malcolm Topping,David E. Tutt J. Chem. Soc. B 1969 104
-
7. Proceedings of the Chemical Society, Vol. 23, Nos. 319–334, January–December 1907
-
8. Carbon–carbon bond formation by intramolecular 1,4-dipolar cycloaddition: heterocyclic betaines generated in situ from amides and N-substituted amidesKevin T. Potts,Maurice O. Dery,Rudolph K. Kullnig J. Chem. Soc. Chem. Commun. 1987 840
-
Youpeng Zuo,Xinwei He,Yi Ning,Lanlan Zhang,Yuhao Wu,Yongjia Shang New J. Chem. 2018 42 1673
-
Kaili Chen,Biao Gao,Yanguo Shang,Jianyao Du,Qinlan Gu,Jinxin Wang Org. Biomol. Chem. 2017 15 8770
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1862-88-0)2-Hydroxy-N-methylbenzamide
99%
25g
602.0